4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine
Overview
Description
The compound “4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group (a benzene ring), a methoxy group (OCH3), and a tert-butylphenoxy group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. These could include electrophilic substitution, nucleophilic substitution, or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any charged or polar atoms .Scientific Research Applications
Chemical Interaction and Biological Activity
4-(4-Tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine is involved in various chemical interactions and has demonstrated significant biological activity in scientific research. For instance, it has been explored for its potential in preventing subarachnoid hemorrhage-induced cerebral vasospasm through oral administration of endothelin receptor antagonists, showcasing its role in vascular health and potential therapeutic applications (Zuccarello et al., 1996).
Physical and Chemical Properties
The compound's involvement in spin interactions in octahedral zinc complexes has been studied, revealing its significance in the field of coordination chemistry and its potential applications in material science and catalysis (Orio et al., 2010). Additionally, its reactions, such as the thermal rearrangement of related pyrimidines, contribute to our understanding of its stability and reactivity under various conditions, which is crucial for its application in chemical synthesis and drug design (Brown & Lee, 1970).
Catalysis and Oxidation Processes
The compound's structural derivatives have been utilized in catalysis and oxidation processes. For example, dirhodium-catalyzed phenol and aniline oxidations have been studied using tert-butylperoxy radical from tert-butyl hydroperoxide, which is a highly effective oxidant for phenols and anilines. This research broadens the scope of this compound in synthetic chemistry and materials science (Ratnikov et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-5-methoxy-2-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(24-4)14-22-19(23-20)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTPQMAVSUAXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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